molecular formula C16H13BrN2OS2 B2479782 N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941883-01-8

N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2479782
CAS No.: 941883-01-8
M. Wt: 393.32
InChI Key: WJMYNYQIRSVWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C16H13BrN2OS2 and its molecular weight is 393.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Synthesis and Biological Evaluation of Thiazole Derivatives as Anticancer Agents : A series of thiazole and thiadiazole derivatives were synthesized and evaluated for their anticancer activity against Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer cell lines. Compounds bearing 4-bromothiophen-2-yl, naphthalen-2-yl, 2,5-difluorophenyl, and 4-(trifluoromethoxy)phenyl moieties exhibited significant anticancer activity. These compounds induced apoptosis in cancer cells, suggesting their potential as therapeutic agents (Ekrek et al., 2022).

Antimicrobial Activity

Synthesis, Antimicrobial Activity, and Quantum Calculations of Novel Sulphonamide Derivatives : Novel sulphonamide derivatives displayed good antimicrobial activity, with some compounds showing high activity towards most strains. Computational calculations supported the experimental findings, suggesting these compounds' effectiveness against microbial infections (Fahim & Ismael, 2019).

Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives : New compounds synthesized from p-bromo-m-cresol showed promising antibacterial and antifungal activities. The study highlights the potential of these compounds as antimicrobial agents, contributing to addressing the global challenge of antimicrobial resistance (Fuloria et al., 2014).

Enzyme Inhibition

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities : A new series of derivatives were synthesized and evaluated for various biological activities, including antioxidant, hemolytic, antibacterial, and urease inhibition. These compounds showed significant activity in urease inhibition, outperforming the standard used in the study, indicating their potential for therapeutic applications (Gull et al., 2016).

Photophysical Properties

An Insight into the Photophysical Properties of Amide Hydrogen Bonded N-(benzo[d]thiazol-2-yl) Acetamide Crystals : This research synthesized three distinct N-(benzo[d]thiazol-2-yl) acetamides and explored their hydrogen bond associations and photophysical properties. The study provides valuable insights into the structural and photophysical characteristics of these compounds, which could have implications for their use in various scientific applications (Balijapalli et al., 2017).

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS2/c1-21-12-5-2-10(3-6-12)8-15(20)19-16-18-13-7-4-11(17)9-14(13)22-16/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMYNYQIRSVWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.